molecular formula C20H25N3O3 B3897020 (Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE

(Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE

Cat. No.: B3897020
M. Wt: 355.4 g/mol
InChI Key: GGMYONQSDKQZJJ-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.

    Attachment of the phenyl group: The phenyl group can be introduced via a nucleophilic substitution reaction.

    Introduction of the trimethoxyphenyl group: This step involves the reaction of the intermediate with a trimethoxybenzaldehyde derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the imine group, converting it to an amine.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The primary amine derivative.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be studied for its potential as a catalyst in organic reactions.

    Material Science: Its structural properties could be explored for applications in material science.

Biology

    Pharmacology: Research may focus on its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Biochemistry: Studies might investigate its interactions with biological macromolecules.

Medicine

    Drug Development: The compound could be a candidate for drug development, particularly for conditions involving the central nervous system.

Industry

    Chemical Industry: Its derivatives might be used in the synthesis of other valuable compounds.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action of (Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE would depend on its specific biological target. Generally, piperazine derivatives may interact with neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Phenylpiperazin-1-yl)benzamide: Another piperazine derivative with potential pharmacological activity.

    1-(2,4,5-Trimethoxyphenyl)piperazine: A compound with similar structural features.

Uniqueness

(Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE is unique due to the combination of the phenylpiperazine and trimethoxyphenyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

IUPAC Name

(Z)-N-(4-phenylpiperazin-1-yl)-1-(2,4,5-trimethoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-24-18-14-20(26-3)19(25-2)13-16(18)15-21-23-11-9-22(10-12-23)17-7-5-4-6-8-17/h4-8,13-15H,9-12H2,1-3H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMYONQSDKQZJJ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=NN2CCN(CC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=N\N2CCN(CC2)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-N-(4-PHENYLPIPERAZIN-1-YL)-1-(2,4,5-TRIMETHOXYPHENYL)METHANIMINE

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